N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

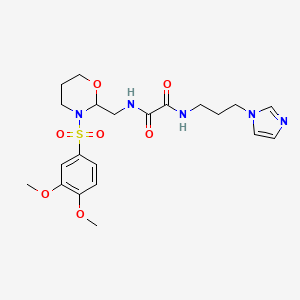

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (CAS: 872976-35-7) is a synthetic oxalamide derivative characterized by a complex heterocyclic architecture. Its molecular formula is C21H29N5O7S, with a molecular weight of 495.6 g/mol . Key structural features include:

- A 1,3-oxazinan-2-yl core substituted with a 3,4-dimethoxyphenylsulfonyl group.

- An N-linked imidazole-propyl chain at the N1 position.

- An oxalamide bridge connecting the imidazole-propyl and oxazinan-methyl moieties.

Properties

IUPAC Name |

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O7S/c1-31-17-6-5-16(13-18(17)32-2)34(29,30)26-10-4-12-33-19(26)14-24-21(28)20(27)23-7-3-9-25-11-8-22-15-25/h5-6,8,11,13,15,19H,3-4,7,9-10,12,14H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQXXBOPBBUUNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3C=CN=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has attracted attention for its potential biological activities. This compound features an imidazole ring, an oxalamide linkage, and a complex substitution pattern that may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈N₄O₄S

- Molecular Weight : 358.39 g/mol

Biological Activity

Research indicates that compounds containing imidazole and oxalamide moieties exhibit a variety of biological activities. The following sections detail the specific activities associated with this compound.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of imidazole derivatives. For instance:

- Mechanism : The imidazole ring can interact with biological membranes and enzymes, disrupting cellular processes in bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison to Standard Drugs |

|---|---|---|

| Staphylococcus aureus | 4 - 32 μg/mL | More active than chloramphenicol |

| Escherichia coli | 64 - 256 mg/mL | Comparable to standard antibiotics |

| Candida albicans | 64 - 256 mg/mL | Effective against resistant strains |

Studies have shown that derivatives similar to this compound demonstrate significant activity against multi-drug resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Activity

Imidazole derivatives have also been reported to exhibit anti-inflammatory effects. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Activity

Research indicates that compounds with similar structures may possess anticancer properties:

- Mechanism : These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the efficacy of various imidazole derivatives against resistant bacterial strains. The compound showed significant activity at concentrations lower than standard treatments, indicating its potential as a new antimicrobial agent . -

Anti-inflammatory Research :

In a controlled trial assessing anti-inflammatory effects, compounds related to this oxalamide demonstrated a reduction in edema and inflammatory markers in animal models .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 3,4-dimethoxy groups in the target compound likely improve water solubility compared to mesityl (Analog 2) or nitro (Analog 3) substituents, but may reduce lipophilicity relative to methyl-rich analogs .

- Molecular Weight : The target compound’s higher molecular weight (495.6 vs. 465.5–485.5) could impact bioavailability, as molecules >500 g/mol often face challenges in passive diffusion .

- Electronic Properties : The electron-donating methoxy groups in the target compound contrast with the electron-withdrawing nitro group in Analog 3, which may influence reactivity and binding to targets like enzymes or receptors .

Stability and Reactivity

- Hydrolytic Stability : The sulfonyl group in the target compound is expected to confer stability against hydrolysis, as seen in Analog 3’s nitro-substituted sulfonamide .

- Oxidative Stability : The 3,4-dimethoxy substituents may offer antioxidant properties, whereas Analog 3’s nitro group could increase susceptibility to reductive metabolism .

Pharmacological Implications (Theoretical)

- Target Affinity : The imidazole moiety in the target compound and Analog 1 may facilitate interactions with metalloenzymes or histamine receptors, whereas Analog 3’s morpholine group could target amine transporters .

- Solubility-Bioavailability Trade-off : The target compound’s polarity may favor aqueous solubility but limit blood-brain barrier penetration compared to Analog 2’s hydrophobic mesityl group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?

- Methodology : The compound’s synthesis involves multi-step reactions.

- Step 1 : Prepare the 3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl intermediate via sulfonylation of 1,3-oxazinan-2-yl derivatives using 3,4-dimethoxybenzenesulfonyl chloride in dichloromethane (DCM) under reflux (60–70°C, 6–8 hours) .

- Step 2 : Couple the intermediate with N1-(3-(1H-imidazol-1-yl)propyl)oxalamide using oxalyl chloride as an activating agent in tetrahydrofuran (THF) at 0–5°C, followed by amine addition .

- Key Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm purity using HPLC (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of imidazole protons (δ 7.5–7.7 ppm), oxazinan methylene groups (δ 3.8–4.2 ppm), and sulfonyl aromatic protons (δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]) matching the theoretical molecular weight (CHNOS: 527.18 g/mol) .

- Elemental Analysis : Compare calculated vs. experimental C, H, N, S content (tolerance: ±0.3%) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (GHS Category 2) .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., oxalyl chloride) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Experimental Design :

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (THF, DCM) to maximize solubility and minimize side reactions .

- Catalyst Optimization : Test Lewis acids (e.g., ZnCl) to accelerate sulfonylation or coupling steps .

- Machine Learning : Apply Bayesian optimization algorithms to predict ideal temperature, solvent ratios, and reaction times .

Q. What computational methods are suitable for analyzing this compound’s structure-activity relationships (SAR)?

- Molecular Modeling :

- Docking Studies : Use AutoDock Vina to assess binding affinity with biological targets (e.g., kinases, cytochrome P450) by analyzing hydrogen bonds between the sulfonyl group and active-site residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and nucleophilic/electrophilic sites .

- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .

Q. How can biological activity assays be designed to evaluate its therapeutic potential?

- In Vitro Protocols :

- Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) and caspase-3 activation measurements .

- Data Interpretation : Address contradictions (e.g., high in vitro activity but low bioavailability) by modifying the oxazinan moiety to enhance solubility .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Case Study : If -NMR shows unexpected splitting in imidazole protons:

- Hypothesis : Rotameric forms due to restricted rotation around the oxalamide bond.

- Solution : Acquire variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures (e.g., 80°C in DMSO-d) .

- Cross-Validation : Confirm using 2D NMR (COSY, HSQC) to assign overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.